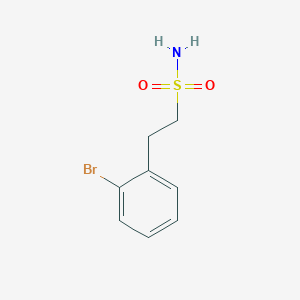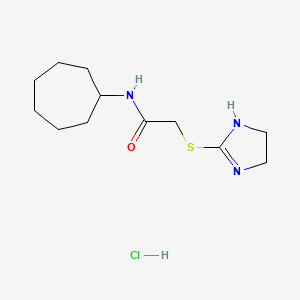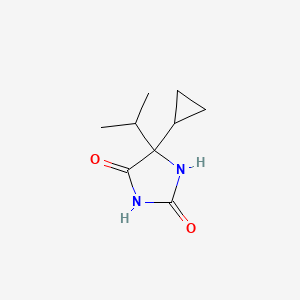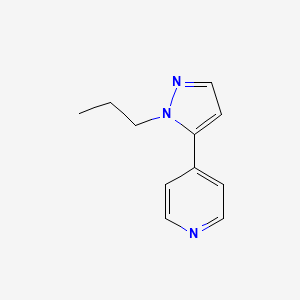
2-(2-Bromophenyl)ethanesulfonamide
Vue d'ensemble
Description
2-(2-Bromophenyl)ethanesulfonamide is a sulfonamide compound with the chemical formula C8H10BrNO2S. It has a molecular weight of 264.14 .
Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)ethanesulfonamide is 1S/C8H10BrNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms .Applications De Recherche Scientifique
Chemical Synthesis and Reaction Studies
2-(2-Bromophenyl)ethanesulfonamide has been studied for its role in various chemical reactions. For instance, Ryokawa and Togo (2001) investigated its use in the preparation of biaryls through intramolecular free radical ipso-substitution, highlighting its potential in synthetic chemistry (Ryokawa & Togo, 2001).
Sensor Development
The compound has been utilized in the development of sensors. Sheikh et al. (2016) explored its application in creating highly efficient Co2+ ion sensors. Their research demonstrates the compound's utility in environmental monitoring and healthcare applications (Sheikh et al., 2016).
Molecular Structure Analysis
Research has also been conducted on the molecular and electronic structure of related compounds. For example, Timoshenko et al. (2013) conducted a theoretical and X-ray diffraction study of a triethylammonium salt derivative, providing insight into its structural and electronic properties (Timoshenko et al., 2013).
Corrosion Inhibition Studies
In the field of corrosion inhibition, Kaya et al. (2016) performed quantum chemical and molecular dynamics simulations on derivatives of 2-(2-Bromophenyl)ethanesulfonamide. Their research helps predict the compound's efficacy in preventing metal corrosion, relevant in industrial applications (Kaya et al., 2016).
Synthesis of Bioactive Compounds
Moreover, there's significant interest in synthesizing bioactive compounds using 2-(2-Bromophenyl)ethanesulfonamide derivatives. Gul et al. (2016) synthesized a series of derivatives and tested them for their inhibitory activities, highlighting the potential for developing new pharmaceuticals (Gul et al., 2016).
Surface-Enhanced Raman Scattering (SERS) Studies
The compound's interaction with nanoparticles has also been investigated. Anuratha et al. (2015) studied its adsorption on silver nanoparticles using SERS, providing essential data on molecular interactions in drug research (Anuratha et al., 2015).
Propriétés
IUPAC Name |
2-(2-bromophenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWVVMFAOOKVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)



![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)


![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
